molecular formula C9H11FN2O B13327829 (3R)-3-Amino-3-(2-fluorophenyl)propanamide

(3R)-3-Amino-3-(2-fluorophenyl)propanamide

Cat. No.: B13327829
M. Wt: 182.19 g/mol
InChI Key: JJVUNRDKIYVUFH-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-fluorophenyl)propanamide: is a chemical compound that features an amino group and a fluorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-fluorophenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and an appropriate amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Reduction: The intermediate is then subjected to reduction conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

(3R)-3-Amino-3-(2-fluorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of more complex chemical entities.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-phenylpropanamide: Lacks the fluorine atom, which may affect its biological activity.

    (3R)-3-Amino-3-(4-fluorophenyl)propanamide: The fluorine atom is in a different position, potentially altering its interactions with biological targets.

Uniqueness

The presence of the fluorine atom in (3R)-3-Amino-3-(2-fluorophenyl)propanamide can enhance its lipophilicity and metabolic stability, making it unique compared to similar compounds.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

(3R)-3-amino-3-(2-fluorophenyl)propanamide

InChI

InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1

InChI Key

JJVUNRDKIYVUFH-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)N)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)N)F

Origin of Product

United States

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